2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide
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Overview
Description
2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide is a chemical compound with a complex structure that includes an amino group, a cyclopropylmethylamino group, and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohexyl ring, introduction of the cyclopropylmethylamino group, and finally, the attachment of the amino group to the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and cyclopropylmethylamino groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexyl derivatives and acetamide analogs. Examples include:
- 2-amino-N-[2-(methylamino)cyclohexyl]acetamide
- 2-amino-N-[2-(ethylamino)cyclohexyl]acetamide
Uniqueness
2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide is unique due to the presence of the cyclopropylmethylamino group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H23N3O |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide |
InChI |
InChI=1S/C12H23N3O/c13-7-12(16)15-11-4-2-1-3-10(11)14-8-9-5-6-9/h9-11,14H,1-8,13H2,(H,15,16) |
InChI Key |
DVTNZZGGJPGUJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NCC2CC2)NC(=O)CN |
Origin of Product |
United States |
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